molecular formula C12H17NO B6270136 3-(3-methoxyphenyl)-3-methylpyrrolidine CAS No. 28707-86-0

3-(3-methoxyphenyl)-3-methylpyrrolidine

Cat. No.: B6270136
CAS No.: 28707-86-0
M. Wt: 191.3
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Description

3-(3-Methoxyphenyl)-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇NO (free base) and C₁₂H₁₈ClNO (hydrochloride salt, CAS: 1095545-66-6) . Its structure features a pyrrolidine ring substituted with a methyl group at position 3 and a 3-methoxyphenyl group at the same position.

Properties

CAS No.

28707-86-0

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

87

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. Another approach involves the use of 3-methoxyphenylacetonitrile, which undergoes a reductive amination with methylamine followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium or platinum, to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methylpyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (CAS: 2624135-46-0)
  • Key Differences : The methoxy group is positioned at the para site on the phenyl ring instead of the meta position.
3-(2-Methoxyphenyl)-1-propylpyrrolidine (CAS: N/A)
  • Key Differences : Methoxy substitution at the ortho position and an additional propyl group on the pyrrolidine nitrogen.
  • Impact : Steric hindrance from the ortho-methoxy group and the propyl chain may reduce solubility and metabolic stability compared to the meta-substituted parent compound .

Substituent Modifications: Alkyl and Functional Groups

3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine (CAS: 1507-76-2)
  • Key Differences : A methyl group on the pyrrolidine nitrogen and an ethyl group replacing the methyl at position 3.
  • Impact : Increased lipophilicity due to the ethyl group could enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .
3-((Cyclopropylmethoxy)methyl)-3-methylpyrrolidine (CAS: 1610521-42-0)
  • Key Differences : The 3-methoxyphenyl group is replaced with a cyclopropylmethoxy-methyl moiety.

Pharmacologically Relevant Analogs

Letermovir (CAS: 917389-32-3)
  • Structure : Contains a 3-methoxyphenyl group within a piperazine-quinazoline scaffold.
  • Key Differences : The pyrrolidine ring is absent; instead, a piperazine ring is integrated into a larger heterocyclic system.
  • Impact : Letermovir’s antiviral activity against cytomegalovirus highlights the importance of methoxyphenyl groups in enhancing pharmacokinetic properties .

Data Tables: Structural and Physicochemical Comparison

Table 1. Core Structural Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(3-Methoxyphenyl)-3-methylpyrrolidine HCl 3-methyl, 3-(3-methoxyphenyl) C₁₂H₁₈ClNO 213.7 High solubility in DMSO
3-(4-Methoxyphenyl)-3-methylpyrrolidine HCl 3-methyl, 3-(4-methoxyphenyl) C₁₂H₁₈ClNO 213.7 Enhanced electronic delocalization
3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine 1-methyl, 3-ethyl, 3-(3-methoxyphenyl) C₁₄H₂₁NO 219.3 Increased lipophilicity

Research Findings and Trends

  • Synthetic Routes : Palladium-catalyzed hydroarylation is a common method for synthesizing 3-aryl pyrrolidines, including 3-(3-methoxyphenyl) derivatives .
  • Biological Relevance : Meta-substituted methoxyphenyl groups are associated with improved metabolic stability compared to ortho or para analogs in kinase inhibitors .
  • Solubility Challenges : Hydrochloride salts (e.g., CAS: 1095545-66-6) are preferred in drug development due to enhanced aqueous solubility over free bases .

Biological Activity

3-(3-Methoxyphenyl)-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO, and it features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group. This configuration contributes to its distinctive physical and chemical properties, making it a subject of various studies in organic synthesis and medicinal applications .

Pharmacological Effects

  • Neuropharmacological Activity :
    • Research indicates that compounds structurally related to this compound may exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems . For instance, studies on RXFP3 antagonists have shown that similar compounds can influence stress responses and appetite control, demonstrating the potential for therapeutic applications in metabolic disorders .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activities. Compounds within the same structural family have been characterized for their ability to inhibit bacterial growth, indicating that this compound could be explored further for its antibacterial effects .
  • Analgesic Effects :
    • Related pyrrolidine derivatives have been shown to possess analgesic properties. For example, studies on analogs reveal significant efficacy in pain models, suggesting that this compound might also exhibit similar analgesic effects .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The presence of the methoxy group enhances the compound's binding affinity to various receptors and enzymes, which can alter biochemical pathways leading to its observed pharmacological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methyl-2-(4-methoxyphenyl)pyrrolidineMethoxy group at a different positionPotentially different pharmacokinetics
1-(3-Methoxyphenyl)pyrrolidineLacks methyl substitution on nitrogenMay exhibit varied biological profiles
4-(Methoxyphenyl)-2-pyrrolidinoneContains a carbonyl groupDifferent reactivity and potential activities

This comparison highlights how variations in structure can lead to differing biological activities and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications in drug development. For example:

  • A study examining RXFP3 antagonists identified structural analogs that include the pyrrolidine framework, demonstrating efficacy in animal models for conditions like obesity and alcohol addiction .
  • Another investigation into related compounds revealed significant activity against various bacterial strains, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial efficacy .

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